2-Amino-N-isopropyl-N-((S)-1-phenylpropyl)propanamide
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Overview
Description
2-Amino-N-isopropyl-N-((S)-1-phenylpropyl)propanamide is a chiral amide compound with potential applications in various fields of scientific research. Its unique structure, featuring an amino group, an isopropyl group, and a phenylpropyl group, makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-isopropyl-N-((S)-1-phenylpropyl)propanamide typically involves the reaction of an appropriate amine with a suitable acylating agent. One common method is the reaction of (S)-1-phenylpropylamine with isopropyl isocyanate under controlled conditions to form the desired amide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-isopropyl-N-((S)-1-phenylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and thiolates can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.
Scientific Research Applications
2-Amino-N-isopropyl-N-((S)-1-phenylpropyl)propanamide has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-isopropyl-N-((S)-1-phenylpropyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-isopropyl-N-((S)-1-methylpiperidin-3-yl)propanamide
- 2-Amino-N-isopropyl-N-(4-nitrobenzyl)propanamide
- 2-Amino-N-isopropyl-N-(3-nitrobenzyl)propanamide
Uniqueness
2-Amino-N-isopropyl-N-((S)-1-phenylpropyl)propanamide is unique due to its specific chiral configuration and the presence of a phenylpropyl group. This structural uniqueness can lead to distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C15H24N2O |
---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-amino-N-[(1S)-1-phenylpropyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C15H24N2O/c1-5-14(13-9-7-6-8-10-13)17(11(2)3)15(18)12(4)16/h6-12,14H,5,16H2,1-4H3/t12?,14-/m0/s1 |
InChI Key |
MOIDWJJBYDBHIQ-PYMCNQPYSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)N(C(C)C)C(=O)C(C)N |
Canonical SMILES |
CCC(C1=CC=CC=C1)N(C(C)C)C(=O)C(C)N |
Origin of Product |
United States |
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